

Application Notes and Protocols for Rodent Prostate Cancer Cell Line: RM-1

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Compound of Interest

Compound Name: RM175

Cat. No.: B610503

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Introduction

The RM-1 cell line is a murine prostate adenocarcinoma cell line derived from a tumor induced in a C57BL/6 mouse. These cells are an essential tool in preclinical prostate cancer research, providing a robust model for studying tumor progression, metastasis, and for the in vitro and in vivo evaluation of novel therapeutic agents. This document provides a detailed protocol for the successful culture and maintenance of the RM-1 cell line.

It is important to note that another cell line with a similar designation, RIL175-R, exists. RIL175-R is a sorafenib-resistant mouse hepatocellular carcinoma cell line with a p53 knockout and HRAS (G12V) integration[1]. Researchers should verify the identity of their cell line to ensure the appropriate protocols are followed. This document focuses on the RM-1 cell line.

Data Presentation

Table 1: RM-1 Cell Line Characteristics

Characteristic	Description
Cell Line Name	RM-1
Species of Origin	Mus musculus (Mouse)
Tissue of Origin	Prostate
Morphology	Adherent
Disease	Adenocarcinoma
Strain	C57BL/6

Table 2: RM-1 Culture Conditions

Parameter	Recommendation
Complete Growth Medium	RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin[2]
Culture Atmosphere	95% Air, 5% CO2[2]
Temperature	37°C[2]
Subcultivation Ratio	1:2 to 1:4[2]
Medium Renewal	Every 2 to 3 days[2]

Experimental Protocols

Handling of Cryopreserved Cells

Proper handling of cryopreserved cells is critical to ensure high viability upon thawing.

Materials:

- Cryovial of RM-1 cells
- Complete Growth Medium (pre-warmed to 37°C)
- 70% Ethanol

- Sterile 15 ml centrifuge tube
- Water bath at 37°C
- Sterile pipettes

Protocol:

- Quickly thaw the cryovial by agitating it in a 37°C water bath for 45-90 seconds.[\[2\]](#) Do not submerge the cap.
- Once thawed, immediately move the vial to a sterile cell culture hood.
- Wipe the exterior of the vial with 70% ethanol.[\[2\]](#)
- Carefully open the vial and transfer the cell suspension into a 15 ml centrifuge tube containing 9 ml of pre-warmed complete growth medium.[\[2\]](#)
- To maximize cell recovery, add 1 ml of complete growth medium to the empty cryovial, rinse, and transfer this to the centrifuge tube.[\[2\]](#)
- Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.
- Aspirate the supernatant, which contains residual cryoprotectant (DMSO).
- Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to an appropriately sized culture flask.
- Incubate at 37°C in a 5% CO₂ atmosphere.

Routine Cell Culture and Maintenance

Materials:

- Culture flask with 80-90% confluent RM-1 cells
- Complete Growth Medium

- DPBS (Dulbecco's Phosphate-Buffered Saline), sterile
- Trypsin-EDTA solution (e.g., 0.25%)
- Sterile pipettes and culture flasks

Protocol:

- Examine the cells under a microscope to confirm they are healthy and have reached 80-90% confluency.
- Aspirate and discard the culture medium from the flask.
- Briefly rinse the cell layer with DPBS to remove any remaining serum that could inhibit trypsin activity.[\[2\]](#)
- Add 1.0 to 2.0 ml of Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.[\[2\]](#)
- Observe the cells under an inverted microscope until the cell layer is dispersed (typically 2-3 minutes).[\[2\]](#) Incubation at 37°C can facilitate detachment.[\[2\]](#)
- Once cells are detached, add 4.0 to 6.0 ml of complete growth medium to the flask to inactivate the trypsin.[\[2\]](#)
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the desired volume of the cell suspension to new culture flasks containing pre-warmed complete growth medium (subcultivation ratio of 1:2 to 1:4).[\[2\]](#)
- Incubate the new cultures at 37°C in a 5% CO₂ atmosphere.
- Renew the culture medium every 2 to 3 days.[\[2\]](#)

Cryopreservation of RM-1 Cells

Materials:

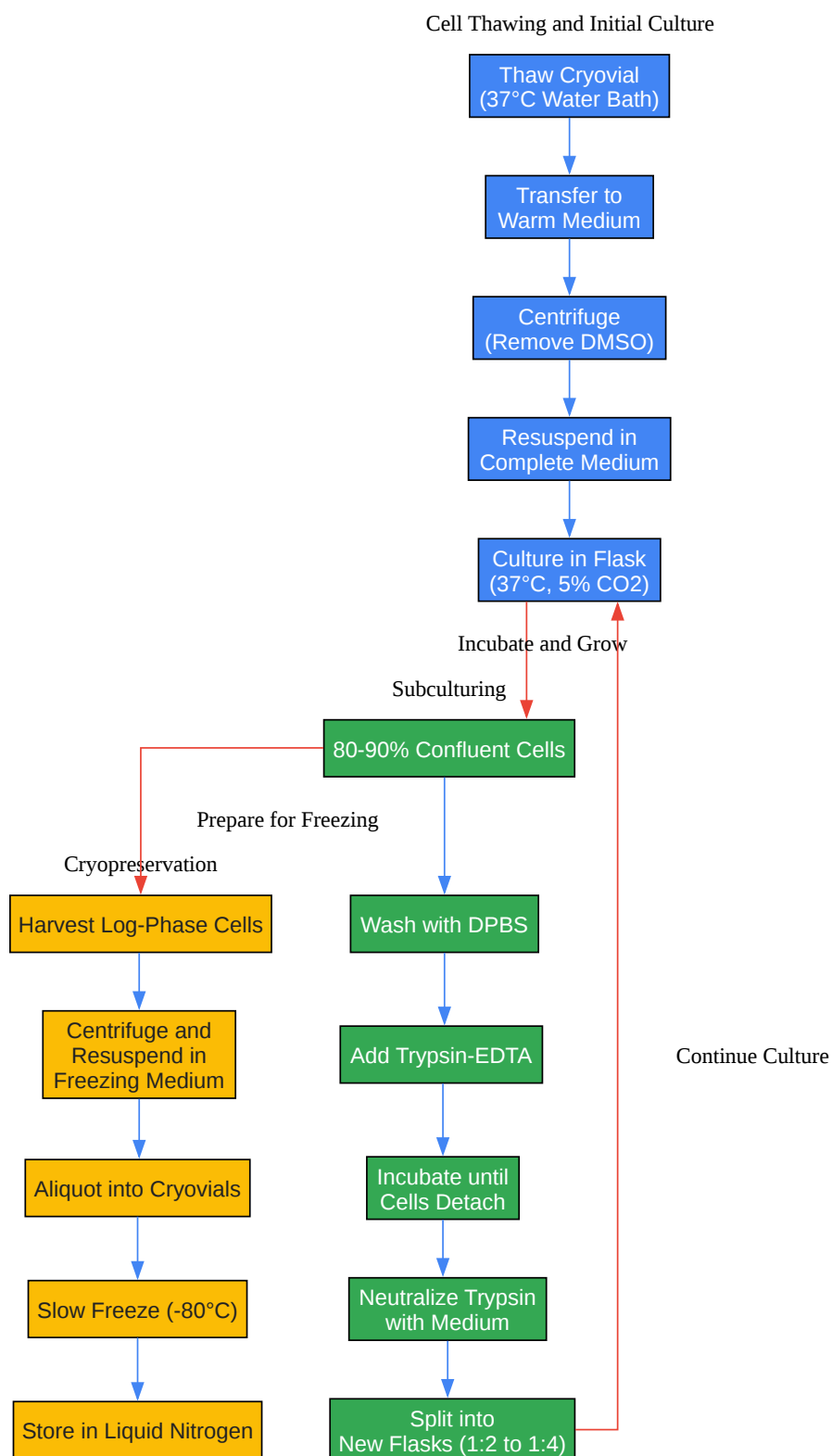
- RM-1 cells in logarithmic growth phase

- Complete Growth Medium
- Fetal Bovine Serum (FBS)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Cryopreservation medium (60% Basal medium + 30% FBS + 10% DMSO)[2]
- Sterile cryovials
- Controlled-rate freezing container or isopropanol chamber

Protocol:

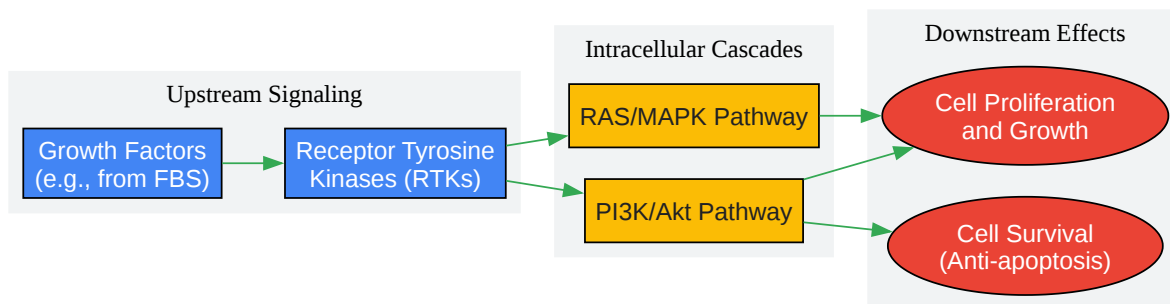
- Follow steps 1-7 of the "Routine Cell Culture and Maintenance" protocol to harvest the cells.
- Centrifuge the cell suspension and resuspend the cell pellet in cold cryopreservation medium at a concentration of $1-5 \times 10^6$ cells/ml.
- Dispense 1 ml of the cell suspension into each sterile cryovial.
- Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours. This ensures a slow cooling rate of approximately -1°C per minute.
- For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.[2]

Visualizations



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Caption: RM-1 Cell Culture Workflow.



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Caption: General Pro-Proliferative Signaling in Cancer Cells.

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References

- 1. Cellosaurus cell line RIL175-R (CVCL_B7TN) [cellosaurus.org]
- 2. elabscience.com [elabscience.com]
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